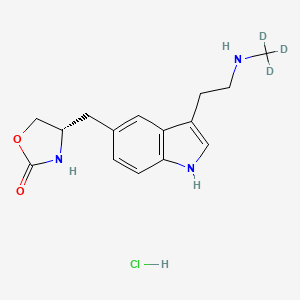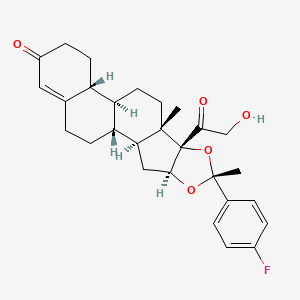
Acenaphthylène-13C6
Vue d'ensemble
Description
Acenaphthylene-13C6: is a labeled isotopologue of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of six carbon-13 isotopes, which makes it particularly useful in various scientific studies, including environmental analysis and chemical research. Acenaphthylene itself is an ortho- and peri-fused tricyclic hydrocarbon, resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit .
Applications De Recherche Scientifique
Chemistry: Acenaphthylene-13C6 is used as a tracer in environmental studies to track the fate and transport of polycyclic aromatic hydrocarbons. It is also employed in the synthesis of labeled compounds for use in nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, Acenaphthylene-13C6 is used to study the metabolic pathways of polycyclic aromatic hydrocarbons in living organisms. It helps in understanding the biotransformation and bioaccumulation of these compounds .
Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of polycyclic aromatic hydrocarbons in the human body .
Industry: Acenaphthylene-13C6 is utilized in the production of electrically conductive polymers and as an antioxidant in cross-linked polyethylene and ethylene-propylene rubber .
Mécanisme D'action
Target of Action
Acenaphthylene-13C6 is primarily used as a building block for π-electron functional materials . It is an important component of many organic semiconductors . .
Mode of Action
It is known to be a crucial building block in the design of organic electronic materials . It is involved in the synthesis of π-conjugated derivatives, both small molecules and polymers .
Biochemical Pathways
It is known to play a significant role in the synthesis of organic semiconductors .
Result of Action
Its role as a building block in the synthesis of organic semiconductors suggests that it contributes to the properties and performance of these materials .
Action Environment
Acenaphthylene-13C6 is typically used in controlled laboratory environments for the synthesis of organic semiconductors . Environmental factors such as temperature, light, and moisture can influence its stability and efficacy .
Analyse Biochimique
Biochemical Properties
Acenaphthylene-13C6, like its parent compound acenaphthylene, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that acenaphthylene is metabolized via 1,2-dihydroxynaphthalene and catechol by Stenotrophomonas sp . The enzymes involved in this process include 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase .
Cellular Effects
It is known that PAHs, including acenaphthylene, can cause irritation and inflammation of the skin and lung tissue
Molecular Mechanism
It is known that acenaphthylene is a polycyclic aromatic hydrocarbon and its molecule resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit
Temporal Effects in Laboratory Settings
It is known that PAHs are persistent, bioaccumulative, and toxic . Therefore, it is likely that Acenaphthylene-13C6 may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that PAHs, including acenaphthylene, can cause toxic or adverse effects at high doses
Metabolic Pathways
Acenaphthylene-13C6 is likely involved in similar metabolic pathways as acenaphthylene. It has been found that acenaphthylene is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The enzymes involved in this process include 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase .
Transport and Distribution
It is known that PAHs, including acenaphthylene, are hydrophobic and can combine with several other environmental pollutants to create more toxic materials
Subcellular Localization
It is known that PAHs, including acenaphthylene, can aggregate in distinct patterns within various cellular compartments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Acenaphthylene-13C6 typically involves the incorporation of carbon-13 isotopes into the acenaphthylene structure. This can be achieved through the dehydrogenation of acenaphthene-13C6, which is synthesized by hydrogenating naphthalene-13C6. The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the dehydrogenation process .
Industrial Production Methods: Industrial production of Acenaphthylene-13C6 involves the gas-phase dehydrogenation of acenaphthene-13C6. This process is carried out in the presence of a catalyst, typically at elevated temperatures. The resulting product is then purified to obtain high-purity Acenaphthylene-13C6 .
Analyse Des Réactions Chimiques
Types of Reactions: Acenaphthylene-13C6 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Substitution: Halogens, nitro compounds, and other electrophiles in the presence of suitable catalysts.
Major Products:
Oxidation: Acenaphthoquinone-13C6.
Reduction: Acenaphthene-13C6.
Substitution: Various substituted acenaphthylene-13C6 derivatives.
Comparaison Avec Des Composés Similaires
Acenaphthene: A more saturated form of acenaphthylene, used in similar applications but with different reactivity and properties.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure, used in similar research applications.
Uniqueness: Acenaphthylene-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in tracer studies and NMR spectroscopy. Its structure allows for various chemical modifications, making it versatile for different research applications .
Propriétés
IUPAC Name |
acenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,9+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGDTGSAIMULJN-INDGIYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C]2=[13C]3C(=C1)C=C[13C]3=[13CH][13CH]=[13CH]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746905 | |
| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189811-56-1 | |
| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)


![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)
![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)


